6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Übersicht
Beschreibung
6,7-Dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (DHQ) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the pharmaceutical and biotechnological industries. The compound has been used as a starting material for the synthesis of many different molecules, including drugs and other biologically active molecules. DHQ is an important intermediate in the synthesis of many biologically active compounds and has been used in various research applications. DHQ has also been used in the study of its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Application in Drug Design
- Scientific Field: Medicinal Chemistry
- Summary of Application: Derivatives of the compound, such as 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine, have been used in the design of drugs like P2X7 receptor antagonists . These antagonists have potential applications in treating conditions like depression .
- Methods of Application: The synthesis and preclinical characterization of these compounds involve optimization efforts based on previously disclosed unsubstituted 6,7-dihydro-4H-triazolo[4,5-c]pyridines . The novel P2X7 antagonists have suitable physicochemical properties, and several analogs show robust in vivo target engagement after oral dosing .
- Results or Outcomes: Improvements in metabolic stability led to the identification of JNJ-54175446 (14) as a candidate for clinical development .
Synthesis Methods
- Scientific Field: Organic Chemistry
- Summary of Application: Various methods for the synthesis of [1,2,4]triazolo[1,5-a]pyridines, which are structurally similar to the compound , have been developed .
- Methods of Application: The methods are classified according to the types of reagents used. Some common approaches include oxidative cyclization of N-(2-pyridyl)amidines using various oxidizers .
- Results or Outcomes: These methods have enabled the synthesis of [1,2,4]triazolo[1,5-a]pyridines, which have found wide application in drug design .
Synthesis of Acetanilides
- Scientific Field: Organic Chemistry
- Summary of Application: A method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides has been proposed .
- Methods of Application: The method involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . The reaction pathway includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .
- Results or Outcomes: This method provides a convenient way to synthesize these compounds .
Energetic Materials
- Scientific Field: Materials Chemistry
- Summary of Application: [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized .
- Methods of Application: The synthesis involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or Outcomes: These materials exhibit excellent insensitivity toward external stimuli and good detonation performance . They have potential applications as secondary explosives .
P2X7 Receptor Antagonists
- Scientific Field: Medicinal Chemistry
- Summary of Application: The synthesis and preclinical characterization of novel 4-®-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines that are potent and selective brain penetrant P2X7 antagonists are described . These antagonists have potential applications in treating conditions like depression .
- Methods of Application: The synthesis involves optimization efforts based on previously disclosed unsubstituted 6,7-dihydro-4H-triazolo[4,5-c]pyridines . The novel P2X7 antagonists have suitable physicochemical properties, and several analogs show robust in vivo target engagement after oral dosing .
- Results or Outcomes: Improvements in metabolic stability led to the identification of JNJ-54175446 (14) as a candidate for clinical development .
Energetic Materials
- Scientific Field: Materials Chemistry
- Summary of Application: [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials have been synthesized . These materials exhibit excellent insensitivity toward external stimuli and good detonation performance . They have potential applications as secondary explosives .
- Methods of Application: The synthesis involves using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or Outcomes: Among them, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-8-3-1-2-7-6(8)4-13-9(12-7)10-5-11-13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFJXDORDXUYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=NC=NN3C=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365354 | |
Record name | 6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | |
CAS RN |
777867-04-6 | |
Record name | 6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.